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Compound of Interest

Compound Name:
1,5-Dibromo-2-methyl-4-

(trifluoromethyl)benzene

CAS No.: 231285-88-4

Cat. No.: B3031289

Get Quote

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound of

significant interest to researchers in medicinal chemistry and materials science. Its structure

incorporates a unique combination of functional groups: two bromine atoms, a methyl group,

and a trifluoromethyl (CF₃) group. This substitution pattern offers a versatile platform for the

development of novel pharmaceuticals and functional materials. The trifluoromethyl group is a

well-established bioisostere for a methyl or ethyl group, offering increased metabolic stability

and enhanced binding affinity in drug candidates.[1][2] The two bromine atoms provide reactive

handles for a variety of cross-coupling reactions, allowing for the facile introduction of

additional complexity and the construction of larger molecular architectures.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 1,5-
dibromo-2-methyl-4-(trifluoromethyl)benzene is not readily found in major chemical

databases. This indicates that it is likely a novel compound or a specialized intermediate that is

not widely commercially available. This guide, therefore, serves as a comprehensive resource

for the proposed synthesis, predicted properties, and potential applications of this promising,

yet underexplored, chemical entity.
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Physicochemical and Spectroscopic Profile
While experimental data for this specific isomer is not available, its key properties can be

predicted based on its structure and by analogy to related compounds.

Property Predicted Value

Molecular Formula C₈H₅Br₂F₃

Molecular Weight 317.93 g/mol

Appearance Likely a white to off-white solid

Solubility

Expected to be soluble in common organic

solvents (e.g., dichloromethane, ethyl acetate,

THF) and insoluble in water.

Melting Point
Estimated to be in the range of 40-70 °C, based

on similar substituted dibromobenzenes.

Boiling Point
Estimated to be >250 °C at atmospheric

pressure.

Anticipated Spectroscopic Data for Structural
Confirmation:

¹H NMR (in CDCl₃, 400 MHz): Two singlets are expected in the aromatic region (δ 7.5-8.0

ppm), corresponding to the two aromatic protons. A singlet corresponding to the methyl

protons would appear upfield (δ 2.3-2.6 ppm).

¹³C NMR (in CDCl₃, 100 MHz): The spectrum would show eight distinct signals: one for the

methyl carbon, one for the trifluoromethyl carbon (as a quartet due to C-F coupling), and six

for the aromatic carbons, including two C-Br signals, one C-CH₃ signal, and one C-CF₃

signal.

¹⁹F NMR (in CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group is expected.

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for

a molecule containing two bromine atoms, with a prominent molecular ion peak (M⁺) at m/z ≈
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316, 318, and 320 in a roughly 1:2:1 ratio.

Proposed Synthesis: A Strategic Approach
A plausible and efficient synthesis of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene can

be envisioned starting from the commercially available 2-methyl-5-nitroaniline. The synthetic

strategy involves the introduction of the trifluoromethyl group, followed by a Sandmeyer

reaction to install one of the bromine atoms, and finally, a regioselective bromination.

Experimental Workflow for Synthesis
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Step 1: Trifluoromethylation

Step 2: Reduction of Nitro Group

Step 3: Sandmeyer Reaction

Step 4: Regioselective Bromination

2-Methyl-5-nitroaniline

Intermediate A: 2-Methyl-5-nitro-1-(trifluoromethyl)benzene

  NaNO₂, CF₃COOH, Cu(I) halide  

Intermediate B: 4-Methyl-3-(trifluoromethyl)aniline

  Fe, HCl or H₂, Pd/C  

Intermediate C: 1-Bromo-4-methyl-3-(trifluoromethyl)benzene

  1. NaNO₂, HBr
  2. CuBr, HBr  

Final Product: 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

  NBS, H₂SO₄  

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitro-1-(trifluoromethyl)benzene (Intermediate A)
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To a stirred solution of 2-methyl-5-nitroaniline (1.0 eq) in trifluoroacetic acid at 0 °C, add

sodium nitrite (1.1 eq) portion-wise.

After stirring for 30 minutes, add a solution of a copper(I) halide (e.g., CuBr, 0.2 eq) in

trifluoroacetic acid.

Allow the reaction to warm to room temperature and stir for 12 hours.

Pour the reaction mixture into ice water and extract with ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Rationale: This step utilizes a modified Sandmeyer-type reaction to introduce the

trifluoromethyl group onto the aromatic ring.

Step 2: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline (Intermediate B)

To a solution of Intermediate A (1.0 eq) in ethanol, add iron powder (5.0 eq) and

concentrated hydrochloric acid (2.0 eq).

Heat the mixture to reflux for 4 hours.

Cool the reaction to room temperature and filter through a pad of celite.

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl

acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Rationale: The nitro group is a versatile precursor to an amine, which is necessary for the

subsequent Sandmeyer reaction. Iron in acidic media is a classic and effective method for this

reduction.

Step 3: Synthesis of 1-Bromo-4-methyl-3-(trifluoromethyl)benzene (Intermediate C)
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Dissolve Intermediate B (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature

below 5 °C.

Stir the resulting diazonium salt solution for 30 minutes.

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to 60 °C for 2

hours.

Cool the reaction, extract with diethyl ether, wash with sodium hydroxide solution and brine,

dry over magnesium sulfate, and concentrate.

Purify by distillation or column chromatography.

Rationale: The Sandmeyer reaction is a reliable method for converting an aniline to a bromide.

Step 4: Synthesis of 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene (Final Product)

To a solution of Intermediate C (1.0 eq) in concentrated sulfuric acid, add N-

bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

Stir the reaction for 24 hours.

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by recrystallization or column chromatography.

Rationale: The existing substituents direct the second bromination to the desired position. The

combination of NBS and sulfuric acid is a potent electrophilic brominating system.

Reactivity and Synthetic Utility
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The two bromine atoms in 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene are valuable

functional groups for further synthetic transformations, particularly in palladium-catalyzed cross-

coupling reactions.

1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃)

Aryl Boronic Acid / Ester

Mono- or Di-arylated Product

Suzuki Coupling

Click to download full resolution via product page

Caption: Representative Suzuki cross-coupling reaction pathway.

The differential reactivity of the two bromine atoms can potentially be exploited for selective

mono- or di-functionalization by carefully choosing reaction conditions and coupling partners.

This allows for the construction of complex molecules with precise control over their three-

dimensional structure.

Potential Applications in Drug Discovery and
Materials Science
This trifluoromethylated dibromobenzene derivative is an attractive scaffold for:

Medicinal Chemistry: As a core structure for the synthesis of kinase inhibitors, GPCR

modulators, and other therapeutic agents where the trifluoromethyl group can enhance

potency and pharmacokinetic properties. The dibromo functionality allows for the exploration

of chemical space through late-stage diversification.
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Materials Science: As a building block for organic light-emitting diodes (OLEDs), organic

photovoltaics (OPVs), and other organic electronic materials. The rigid aromatic core and the

potential for extended conjugation through cross-coupling reactions are desirable features

for these applications.

Safety and Handling
As with all laboratory chemicals, 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene should

be handled with appropriate care.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.[3][4][5][6]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation

of dust or vapors and contact with skin and eyes.[3][4][5][6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[5][6]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a comprehensive overview of 1,5-dibromo-2-methyl-4-
(trifluoromethyl)benzene, from its proposed synthesis to its potential applications. While this

compound may not be readily available, its unique structural features make it a highly valuable

target for researchers at the forefront of chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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